

Canagliflozin Impurity 12: A Technical Guide on Potential Pharmacological and Toxicological Effects

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Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

Cat. No.: *B15126614*

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Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled and evaluated for potential impacts on safety and efficacy.[1] This technical guide provides a comprehensive overview of the currently available information on Canagliflozin Impurity 12, including its chemical identity and a discussion of its potential pharmacological and toxicological effects based on the broader context of SGLT2 inhibitor impurities. Due to a lack of direct experimental studies on Canagliflozin Impurity 12, this guide also outlines a proposed experimental framework for its comprehensive evaluation.

Chemical Identity of Canagliflozin Impurity 12

Canagliflozin Impurity 12 is a known impurity of Canagliflozin and is available as a pharmaceutical reference standard.[4][5][6][7] Its chemical and physical properties are summarized in the table below.

Parameter	Value	Reference
Chemical Name	(2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate	[5]
CAS Number	77388-94-4	[5]
Molecular Formula	C32H33FO9S	[5]
Molecular Weight	612.68 g/mol	[5]

Potential Pharmacological and Toxicological Effects: An Evidence Gap

A thorough review of the scientific literature reveals a significant gap in direct experimental data regarding the specific pharmacological or toxicological effects of Canagliflozin Impurity 12. No dedicated in vitro or in vivo studies characterizing its biological activity have been published.

However, the safety assessment of impurities in pharmaceuticals is a critical aspect of drug development. Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities. The potential for impurities to exhibit pharmacological activity, either on-target or off-target, or to induce toxicity, necessitates a thorough risk assessment.

Insights from In Silico Toxicological Assessments of SGLT2 Inhibitor Metabolites

While direct data on Canagliflozin Impurity 12 is lacking, in silico (computer-based) toxicological studies on metabolites of SGLT2 inhibitors can provide some valuable insights into the potential risks associated with structurally related compounds. A study utilizing software such as DataWarrior and ADMET predictor™ assessed the toxicological profiles of various SGLT2 inhibitor metabolites.[8][9] The findings from this study indicated that while the parent drugs and their metabolites generally showed no mutagenic, tumorigenic, or cardiotoxic risks, some

metabolites were identified as potential hepatotoxic compounds.[8][9] Furthermore, several metabolites were predicted to have very toxic LD50 values in rats and to exhibit reproductive toxicity.[8][9]

These in silico findings underscore the importance of evaluating each impurity and metabolite individually, as they may possess unique toxicological profiles distinct from the parent drug.

Proposed Experimental Protocols for a Comprehensive Assessment

To address the existing knowledge gap, a systematic and comprehensive evaluation of Canagliflozin Impurity 12 is warranted. The following section outlines a proposed experimental workflow for characterizing its potential pharmacological and toxicological effects.

Pharmacological Evaluation

The primary pharmacological target of Canagliflozin is the SGLT2 transporter.[3] Therefore, the initial pharmacological assessment of Impurity 12 should focus on its activity at this target.

1. In Vitro SGLT2 Inhibition Assay:

- Objective: To determine the inhibitory potency of Canagliflozin Impurity 12 on the human SGLT2 transporter.
- Methodology:
 - Utilize a stable cell line overexpressing the human SGLT2 transporter (e.g., CHO or HEK293 cells).
 - Perform a radiolabeled or fluorescently-labeled methyl- α -D-glucopyranoside (α -MG) uptake assay.
 - Incubate the cells with varying concentrations of Canagliflozin Impurity 12.
 - Measure the uptake of the labeled α -MG.

- Calculate the IC50 value (the concentration of the impurity that inhibits 50% of the SGLT2 activity) and compare it to that of Canagliflozin.

2. Selectivity Profiling:

- Objective: To assess the selectivity of Canagliflozin Impurity 12 for SGLT2 over SGLT1.
- Methodology:
 - Perform a similar uptake assay using a cell line stably expressing the human SGLT1 transporter.
 - Determine the IC50 value for SGLT1 inhibition.
 - Calculate the selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2).

Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies if warranted by the initial findings and the expected levels of human exposure.

1. In Vitro Cytotoxicity Assay:

- Objective: To assess the general cytotoxicity of Canagliflozin Impurity 12.
- Methodology:
 - Use relevant human cell lines, such as HepG2 (liver cells) and HK-2 (kidney cells), given the primary sites of metabolism and action of Canagliflozin.
 - Expose the cells to a range of concentrations of the impurity for 24 to 72 hours.
 - Assess cell viability using standard assays such as MTT or LDH release.

2. Genotoxicity Assays:

- Objective: To evaluate the potential of Canagliflozin Impurity 12 to cause genetic damage.

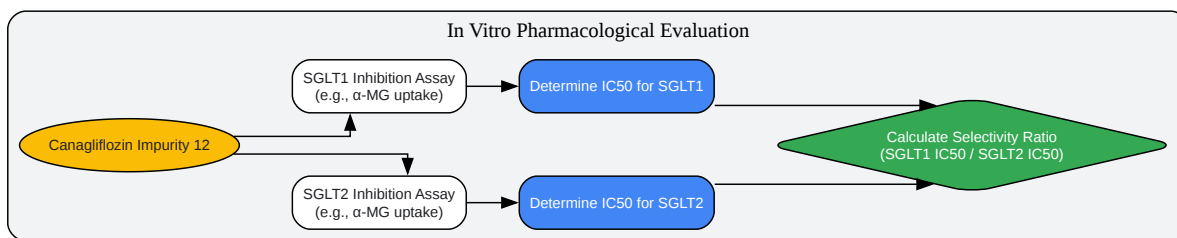
- Methodology:
 - Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Use various strains of *Salmonella typhimurium* and *Escherichia coli* with and without metabolic activation (S9 fraction).
 - In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage. Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

3. In Vivo Acute Toxicity Study (if necessary):

- Objective: To determine the acute toxicity and identify potential target organs.
- Methodology:
 - Conduct a study in a rodent species (e.g., rats or mice) following OECD or equivalent guidelines.
 - Administer single, escalating doses of Canagliflozin Impurity 12.
 - Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
 - Perform a gross necropsy and histopathological examination of major organs.

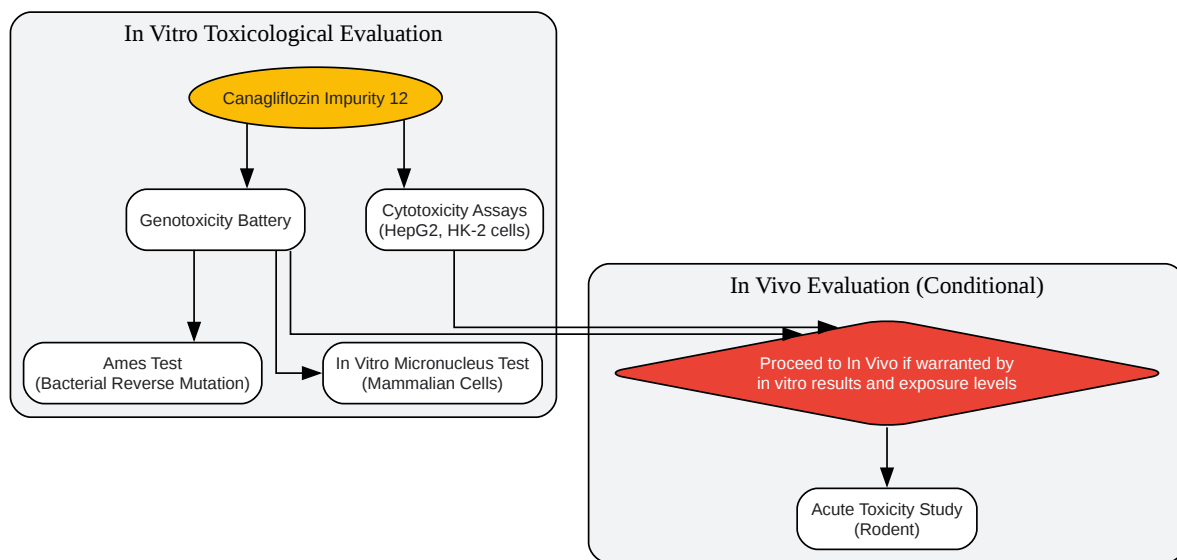
Visualizations: Workflows and Signaling Pathways

To facilitate a clearer understanding of the proposed experimental approaches and the biological context, the following diagrams are provided.



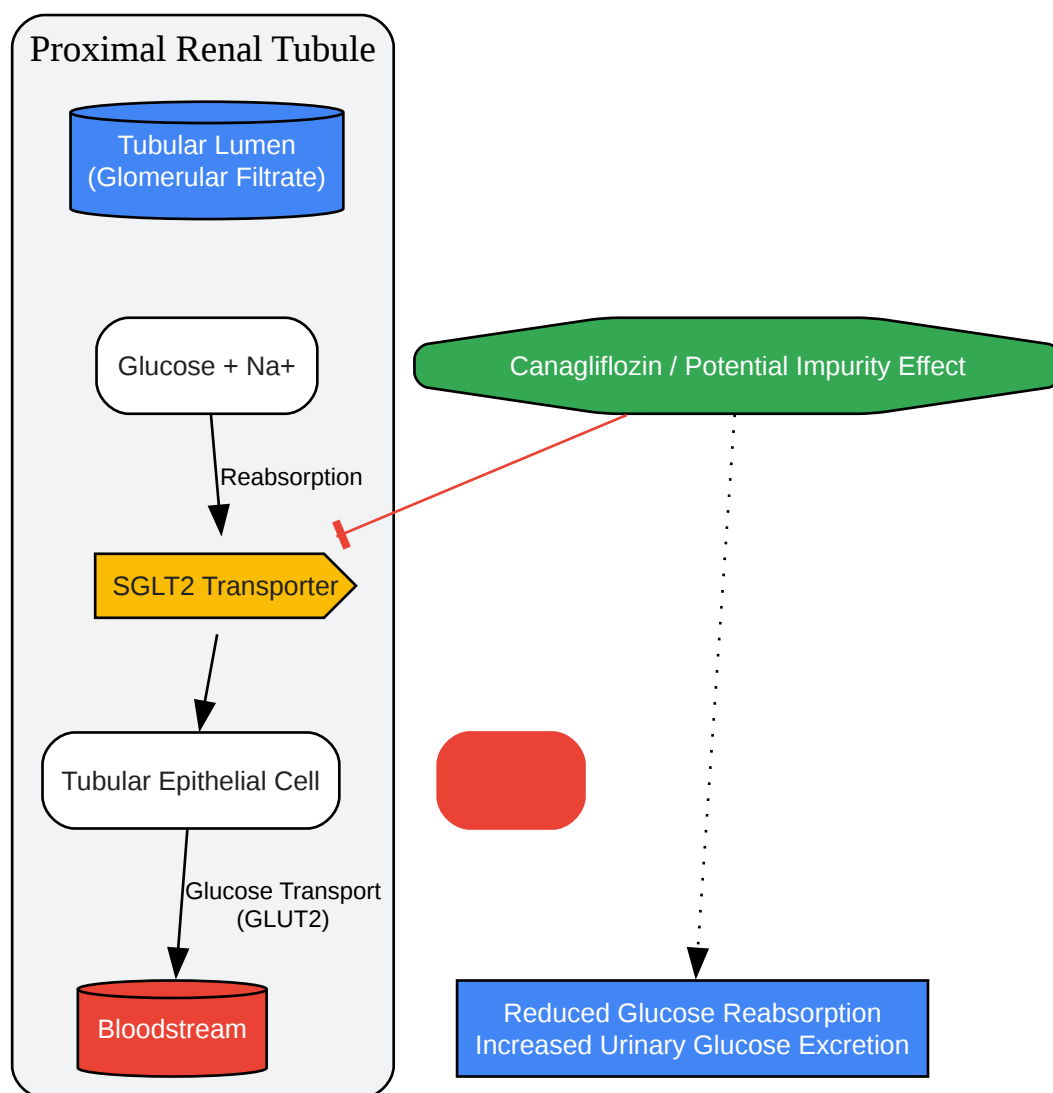
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Proposed In Vitro Pharmacological Workflow



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Proposed Tiered Toxicological Workflow

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Mechanism of SGLT2 Inhibition by Canagliflozin

Conclusion

While there is a clear absence of direct pharmacological and toxicological data for Canagliflozin Impurity 12, a structured and scientifically rigorous approach can be employed to characterize its potential biological effects. The proposed experimental workflows provide a roadmap for researchers and drug development professionals to address this knowledge gap. By evaluating its activity at the primary pharmacological target and conducting a tiered toxicological

assessment, a comprehensive safety and activity profile can be established. This information is crucial for ensuring the quality, safety, and efficacy of the final Canagliflozin drug product. The insights from broader in silico studies on SGLT2 inhibitor metabolites serve as a reminder of the potential for impurities to have distinct biological activities, reinforcing the need for their careful evaluation.

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